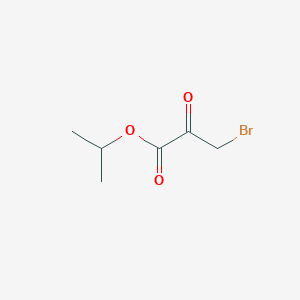

Isopropyl 3-bromo-2-oxopropanoate

概要

説明

Isopropyl 3-bromo-2-oxopropanoate is an organic compound with the molecular formula C6H9BrO3. It is a colorless liquid that is used in various scientific experiments, particularly in the field of organic chemistry. This compound is known for its role as an intermediate in the synthesis of various active pharmaceutical ingredients and in crop protection.

準備方法

Synthetic Routes and Reaction Conditions

Isopropyl 3-bromo-2-oxopropanoate can be synthesized through the bromination of isopropyl 3,3-dibromo-2-oxopropanoate. The reaction typically involves the use of bromine in diethyl ether at room temperature (around 20°C) under an inert atmosphere. The reaction time is approximately 1.5 hours, and the yield is around 89% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in facilities equipped with advanced safety and quality control measures to handle hazardous materials like bromine .

化学反応の分析

Types of Reactions

Isopropyl 3-bromo-2-oxopropanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can be oxidized to form more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols, typically under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while reduction reactions can produce alcohols or other reduced derivatives .

科学的研究の応用

Isopropyl 3-bromo-2-oxopropanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including anti-fungal properties.

Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in crop protection and as an anti-fungal agent in industrial applications.

作用機序

The mechanism of action of isopropyl 3-bromo-2-oxopropanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of fungi by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt essential enzymatic processes in fungal cells.

類似化合物との比較

Similar Compounds

- Isopropyl 3,3-dibromo-2-oxopropanoate

- Ethyl 3-bromo-2-oxopropanoate

- Methyl 3-bromo-2-oxopropanoate

Uniqueness

Isopropyl 3-bromo-2-oxopropanoate is unique due to its specific bromination pattern and the presence of an isopropyl ester group. This combination of functional groups makes it particularly useful as an intermediate in organic synthesis and in the development of pharmaceuticals and agrochemicals .

生物活性

Isopropyl 3-bromo-2-oxopropanoate, with the chemical formula CHBrO and CAS number 56417-63-1, is an organic compound recognized for its potential biological activities and applications in organic synthesis. This compound features a bromine atom and an isopropyl ester group, contributing to its unique reactivity and biological properties.

This compound exhibits several biological activities, primarily attributed to its alkylating properties. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are crucial in protecting the gastric mucosa from damage, thereby suggesting potential antiulcer properties. Additionally, it may inhibit nuclear factor kappa B (NF-κB), which plays a significant role in inflammatory processes associated with ulcer formation.

Potential Anticancer Properties

Research indicates that derivatives of this compound may have anticancer effects. Specifically, some studies suggest that these derivatives can preferentially inhibit glycolysis in cancer cells, leading to reduced ATP production and increased reactive oxygen species (ROS), which can induce apoptosis in malignant cells. This mechanism highlights the compound's potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| This compound | Brominated ester with isopropyl group | Antiulcer, anticancer potential |

| Ethyl 3-bromo-2-oxopropanoate | Similar brominated structure | Antifungal activity |

| Isopropyl 3,3-dibromo-2-oxopropanoate | Additional bromination | Enhanced anticancer activity |

Case Studies and Research Findings

- Antiulcer Activity : A study demonstrated that this compound activates PPARs, leading to protective effects on the gastric lining. This suggests its utility in treating gastric ulcers.

- Anticancer Mechanism : In vitro studies have shown that certain derivatives of this compound inhibit glycolysis in cancer cells, leading to apoptosis. This was evidenced by increased ROS levels and decreased ATP production in treated cells.

- Fungal Inhibition : The compound has also been investigated for its antifungal properties, where it interferes with essential metabolic pathways in fungal organisms, although specific molecular targets are still under investigation.

特性

IUPAC Name |

propan-2-yl 3-bromo-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTUZNKTKYBZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604176 | |

| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56417-63-1 | |

| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。